molecular formula C22H28O5 B14799350 (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B14799350
M. Wt: 372.5 g/mol
InChI Key: PIDANAQULIKBQS-QVJGOBFDSA-N
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Description

The compound (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule with significant biological and chemical properties. It belongs to the class of steroids and is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione involves several steps, starting from simpler steroid precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of acetyl groups to form the hydroxyacetyl moiety.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as:

    Catalytic Hydrogenation: To reduce double bonds and introduce hydrogen atoms.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

    High-Pressure Reactions: To facilitate specific transformations under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various hydroxylated and acetylated derivatives, which can be further modified for specific applications.

Scientific Research Applications

The compound has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex steroids.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, including:

    Receptors: Binding to steroid receptors to modulate gene expression.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Signaling Pathways: Influencing cellular signaling cascades to regulate physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cortisol: A naturally occurring steroid with similar structural features.

    Prednisolone: A synthetic steroid used in anti-inflammatory treatments.

    Dexamethasone: Another synthetic steroid with potent anti-inflammatory properties.

Uniqueness

The uniqueness of (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione lies in its specific hydroxyl and acetyl groups, which confer distinct chemical reactivity and biological activity compared to other steroids.

This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,19?,20-,21-,22-/m0/s1

InChI Key

PIDANAQULIKBQS-QVJGOBFDSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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